5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form the intermediate 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and thiol groups may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of both phenoxy and thiol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-5-10(6-9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCGIBVZZUUYNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356293 |
Source
|
Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332860-97-6 |
Source
|
Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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